molecular formula C14H16N2O3 B4745039 3-ETHYL-N-(3-METHOXYPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

3-ETHYL-N-(3-METHOXYPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4745039
M. Wt: 260.29 g/mol
InChI Key: UTJMVWNTFXGYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ETHYL-N-(3-METHOXYPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an oxazole ring, which is known for its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-N-(3-METHOXYPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, 3-ethyl-5-methyl-oxazole can be prepared by reacting 3-ethyl-2,4-pentanedione with ammonium acetate.

    Substitution Reaction: The introduction of the 3-methoxyphenyl group can be achieved through a nucleophilic aromatic substitution reaction. This involves reacting the oxazole derivative with 3-methoxyaniline under suitable conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the substituted oxazole with an appropriate carboxylic acid derivative, such as oxalyl chloride, followed by treatment with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-N-(3-METHOXYPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the oxazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted oxazole and aromatic derivatives.

Scientific Research Applications

3-ETHYL-N-(3-METHOXYPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Pharmacology: It can be studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.

    Materials Science: The compound’s stability and unique structure make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-ETHYL-N-(3-METHOXYPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

    3-ETHYL-N-(3-METHOXYPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE: shares structural similarities with other oxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methoxyphenyl group and the carboxamide functionality contribute to its potential as a versatile compound in various research applications.

Properties

IUPAC Name

3-ethyl-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-4-12-13(9(2)19-16-12)14(17)15-10-6-5-7-11(8-10)18-3/h5-8H,4H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJMVWNTFXGYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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